beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL-
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Overview
Description
Beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL- is a synthetic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a phenyl group attached to the beta-carbon and an isobutyl ester group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine derivatives. One common method includes the reaction of beta-alanine with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the ester by passing the reactants through a series of reactors under controlled conditions. The use of solid acid catalysts can also enhance the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release beta-alanine, which can then participate in various biochemical pathways. The phenyl group may interact with aromatic amino acids in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Beta-Alanine, N-acryloyl-, isobutyl ester
- Beta-Alanine t-butyl ester hydrochloride
- Beta-Alanine methyl ester hydrochloride
Uniqueness
Beta-Alanine, 3-phenyl-, isobutyl ester, hydrochloride, DL- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where aromatic interactions are important.
Properties
CAS No. |
87252-94-6 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
2-methylpropyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)9-16-13(15)8-12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H |
InChI Key |
MMFZBKUEQXPVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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